1,8-Dichloro-10H-anthracen-9-one
CAS No.: 50259-93-3
Cat. No.: VC8024763
Molecular Formula: C14H8Cl2O
Molecular Weight: 263.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50259-93-3 |
|---|---|
| Molecular Formula | C14H8Cl2O |
| Molecular Weight | 263.1 g/mol |
| IUPAC Name | 1,8-dichloro-10H-anthracen-9-one |
| Standard InChI | InChI=1S/C14H8Cl2O/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6H,7H2 |
| Standard InChI Key | AYDNUUZHQKPRKA-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C(=CC=C2)Cl)C(=O)C3=C1C=CC=C3Cl |
Introduction
Physicochemical Properties
1,8-Dichloro-10H-anthracen-9-one is a crystalline solid with a molecular weight of 263.12 g/mol. Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of 1,8-Dichloro-10H-anthracen-9-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 263.12 g/mol | |
| Density | 1.411 g/cm³ | |
| Boiling Point | 435°C at 760 mmHg | |
| Flash Point | 183.5°C | |
| Melting Point | Not Available | |
| LogP (Partition Coefficient) | 4.128 |
The compound’s planar anthracene backbone, substituted with chlorine atoms at the 1- and 8-positions and a ketone group at the 9-position, contributes to its stability and reactivity. The presence of chlorine atoms enhances electrophilic substitution reactivity, while the ketone group facilitates nucleophilic additions and reductions .
Synthesis and Structural Elucidation
Reduction of 1,8-Dichloroanthraquinone
The primary synthetic route involves the reduction of 1,8-dichloroanthraquinone (I) using stannous chloride () in a mixture of hydrochloric acid and acetic acid. This reaction proceeds via concomitant ether cleavage to yield 1,8-dichloro-9(10H)-anthracenone (II) (Figure 1) .
Figure 1: Reduction Pathway
Acylation Reactions
The 9-position oxygen in 1,8-dichloro-9(10H)-anthracenone undergoes nucleophilic acylation with acyl chlorides () under weakly basic conditions (e.g., pyridine in ). This reaction proceeds via the enol tautomer (IV), enabling esterification at the C-9 oxygen (Figure 2) .
Figure 2: Enol Tautomer-Mediated Acylation
Substituents (R) on the acyl chloride may include alkyl groups (C1–C6), halogenated chains, or aryl groups, allowing modular derivatization .
X-Ray Crystallographic Validation
Crystallographic studies of intermediates, such as 9-hydroxy-10-anthrone (derived from NaSO reduction of 1,8-dichloroanthraquinone), confirm the structural integrity of the anthracene framework. Antiperiplanar elimination mechanisms during reduction further validate the stereoelectronic control in these reactions .
Pharmacological Applications
Cytotoxic Activity
9-Acyloxy derivatives of 1,8-dichloroanthracene exhibit notable cytotoxicity against human cancer cell lines. In vitro studies demonstrate growth inhibition in:
-
KB cells (oral epidermoid carcinoma): IC values comparable to mitoxantrone .
-
GBM 8401 cells (cervical carcinoma): Significant reduction in proliferation .
-
CHO cells (Chinese hamster ovary): Dose-dependent cytotoxicity .
The ketone group at C-9 is critical for intercalation with DNA, while chlorine atoms enhance membrane permeability .
Reaction Mechanisms and Intermediate Studies
Stepwise Reduction with Na2_22S2_22O4_44
Treatment of 1,8-dichloroanthraquinone with sodium dithionite () at room temperature yields 9-hydroxy-10-anthrone (13), which upon heating at 90°C converts to anthrone (10) (Scheme 3) . This two-step reduction highlights the intermediacy of cis-diol species, which undergo antiperiplanar elimination to form the final product .
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